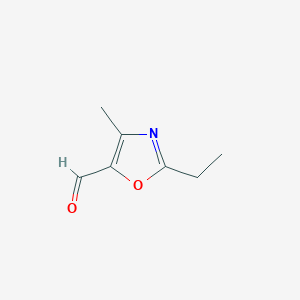

2-Ethyl-4-methyloxazole-5-carbaldehyde

描述

Significance of Oxazole (B20620) Heterocycles in Synthetic Chemistry and Advanced Materials Science

Oxazole derivatives are of paramount importance in synthetic chemistry, frequently serving as key intermediates in the total synthesis of complex natural products. kobv.depharmaguideline.com The oxazole ring is a bioisostere for amide and ester functionalities, making it a valuable component in the design of peptidomimetics and other biologically active molecules. researchgate.net The stability of the aromatic oxazole core, coupled with the ability to functionalize it at various positions, allows for the construction of intricate molecular architectures. acs.orgacs.org A vast number of natural products, many with potent biological activities, contain one or more oxazole rings. nih.gov

Overview of Carbaldehyde Functional Group Reactivity in Heterocyclic Systems

The carbaldehyde (or formyl) group is one of the most versatile functional groups in organic chemistry due to its electrophilic carbon atom. When attached to a heterocyclic system like oxazole, its reactivity is influenced by the electronic nature of the ring. The oxazole ring is considered electron-rich, which can modulate the reactivity of the attached carbaldehyde.

The aldehyde functionality can undergo a wide array of chemical transformations. These include, but are not limited to:

Nucleophilic addition: Aldehydes readily react with nucleophiles such as organometallics (Grignard reagents, organolithiums), cyanide, and ylides (Wittig reaction) to form secondary alcohols, cyanohydrins, and alkenes, respectively.

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using a variety of oxidizing agents.

Reduction: Reduction of the aldehyde yields a primary alcohol.

Reductive amination: In the presence of an amine and a reducing agent, the aldehyde can be converted into a new amine.

Condensation reactions: Aldehydes can participate in various condensation reactions, such as the aldol (B89426) and Knoevenagel condensations, to form larger, more complex molecules.

The Vilsmeier-Haack reaction is a widely used method to introduce a formyl group onto electron-rich heterocyclic rings. organic-chemistry.orgchemistrysteps.comwikipedia.org This reaction typically employs a mixture of a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent. chemistrysteps.comwikipedia.org

Structural Context of 2-Ethyl-4-methyloxazole-5-carbaldehyde within the Oxazole Family

This compound is a trisubstituted oxazole. The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. The numbering of the ring places the substituents as follows: an ethyl group at position 2, a methyl group at position 4, and a carbaldehyde group at position 5.

The substitution pattern on the oxazole ring significantly influences its chemical and physical properties. The electron-donating nature of the alkyl groups (ethyl and methyl) at positions 2 and 4 increases the electron density of the oxazole ring, which can affect the reactivity of the carbaldehyde at position 5. Specifically, this increased electron density can make the ring more susceptible to electrophilic attack and can also influence the spectroscopic properties of the molecule.

Below is a table summarizing the key structural features of this compound.

| Feature | Description |

| Core Heterocycle | Oxazole |

| Substituent at C2 | Ethyl (-CH₂CH₃) |

| Substituent at C4 | Methyl (-CH₃) |

| Substituent at C5 | Carbaldehyde (-CHO) |

| Molecular Formula | C₇H₉NO₂ |

| Isomeric Class | 2,4,5-Trisubstituted Oxazole |

The specific arrangement of these substituents distinguishes this compound from other isomers and dictates its unique reactivity profile. For instance, the presence of the aldehyde group at C5 provides a key handle for further synthetic transformations.

Scope and Objectives of Research on this compound

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, research on similarly substituted oxazoles provides a clear indication of the potential scope and objectives for studying this compound.

The primary objectives for research involving a molecule like this compound would likely fall into the following categories:

Synthetic Methodology Development: A key objective would be the development of efficient and high-yielding synthetic routes to this and related trisubstituted oxazoles. acs.orgacs.org This could involve exploring novel catalyst systems or reaction conditions for established methods like the Van Leusen reaction or developing new synthetic pathways altogether. nih.gov

Intermediate for Complex Molecule Synthesis: The compound would be a valuable building block for the synthesis of more complex molecules, including natural products and their analogues, as well as novel pharmaceutical candidates. researchgate.netnih.gov The reactive carbaldehyde group is a prime site for elaboration into a variety of other functional groups or for building larger carbon skeletons.

Exploration of Biological Activity: Given that many oxazole derivatives exhibit a wide range of biological activities, a significant research objective would be to synthesize this compound and screen it for potential therapeutic properties. nih.gov

Materials Science Applications: The photophysical properties of this compound and its derivatives could be investigated to assess their potential for use in advanced materials, such as organic electronics or fluorescent sensors. globalresearchonline.net

The table below outlines potential research directions and their rationales.

| Research Direction | Rationale |

| Optimization of Synthesis | To provide a reliable and scalable source of the compound for further studies. |

| Derivatization Studies | To explore the chemical space around the core scaffold by modifying the carbaldehyde group. |

| Biological Screening | To identify any potential pharmacological activity, leveraging the known bioactivity of the oxazole motif. |

| Spectroscopic and Photophysical Characterization | To understand the electronic structure and potential for applications in materials science. |

Structure

3D Structure

属性

IUPAC Name |

2-ethyl-4-methyl-1,3-oxazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-3-7-8-5(2)6(4-9)10-7/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZHMDVEQRSNBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(O1)C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethyl 4 Methyloxazole 5 Carbaldehyde and Its Derivatives

Classical Approaches to Oxazole (B20620) Ring Formation Relevant to 2-Ethyl-4-methyloxazole-5-carbaldehyde

The construction of the oxazole ring is a fundamental challenge in heterocyclic chemistry. Several classical methods have been established, providing versatile routes to this important scaffold.

Cyclization Reactions Utilizing Alpha-Carbonyl Precursors and Nitrogen Sources

A prevalent strategy for oxazole synthesis involves the cyclization of α-carbonyl compounds with a suitable nitrogen source. This approach often utilizes α-haloketones reacting with primary amides. pharmaguideline.com The reaction proceeds through the formation of an intermediate that subsequently cyclizes and dehydrates to yield the oxazole ring. pharmaguideline.com The versatility of this method lies in the commercial availability of a wide range of α-haloketones and amides, allowing for the synthesis of diversely substituted oxazoles.

Another important variation involves the reaction of α-hydroxyamino ketones with aldehydes. pharmaguideline.com In this method, the C2 atom of the resulting oxazole is derived from the aldehyde. pharmaguideline.com The reaction is typically carried out in the presence of sulfuric acid and acetic anhydride. pharmaguideline.com Furthermore, the use of diazocarbonyl compounds as precursors for metal carbenes, which then react with nitriles in a formal [3+2] cycloaddition, presents another avenue for oxazole synthesis. nih.gov Gold-catalyzed cycloaddition of α-diazo oxime ethers and nitriles has been shown to be an efficient method for producing highly substituted oxazoles. nih.gov

Isocyanide-Based Multicomponent Reactions in Oxazole Synthesis

Multicomponent reactions (MCRs) involving isocyanides are powerful tools for the one-pot synthesis of complex heterocyclic structures, including oxazoles. researchgate.netnih.gov These reactions are highly atom-economical and allow for significant structural diversity in the final products. mdpi.com

First described in 1972, the Van Leusen oxazole synthesis is a widely used method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govmdpi.comijpsonline.com The reaction proceeds under basic conditions, where deprotonated TosMIC attacks the aldehyde, leading to an oxazoline (B21484) intermediate which then eliminates p-toluenesulfinic acid to form the oxazole ring. nih.govmdpi.comorganic-chemistry.org This one-pot reaction is known for its mild conditions and broad substrate scope. nih.govmdpi.com The versatility of the Van Leusen synthesis has been further demonstrated in the preparation of 4,5-disubstituted oxazoles in ionic liquids and its application in the synthesis of complex molecules containing other heterocyclic systems. mdpi.com

The Passerini and Ugi reactions are other prominent isocyanide-based MCRs that can lead to oxazole precursors. nih.govacs.org The Passerini reaction, a three-component reaction of a carbonyl compound, a carboxylic acid, and an isocyanide, yields α-acyloxy carboxamides. nih.govorganic-chemistry.org The Ugi reaction, a four-component reaction, adds a primary amine to this mixture to produce α-acylamino amides. youtube.com While not directly forming oxazoles in their classical form, these reactions generate highly functionalized intermediates that can be subsequently cyclized to form oxazole rings. wikipedia.orgnih.gov

Recent advancements have led to the development of copper-catalyzed tandem reactions for the synthesis of 4,5-difunctionalized oxazoles. rsc.orgrsc.org This method utilizes readily available ethyl 2-isocyanoacetate and aldehydes, with copper(I) bromide as the catalyst and molecular oxygen as the oxidant. rsc.orgrsc.org The reaction proceeds via a catalytic cycloaddition followed by an oxidative dehydroaromatization mechanism. rsc.orgrsc.org This protocol is attractive due to its mild reaction conditions, broad aldehyde substrate scope, and good atom economy. rsc.orgrsc.org Similar copper-catalyzed reactions have been employed in the synthesis of various substituted oxazoles, highlighting the utility of copper catalysis in this field. researchgate.netacs.orgnih.gov

Fischer Oxazole Synthesis and its Contemporary Adaptations

The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, is a classic method for preparing 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org The original reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.orgresearchgate.net This dehydration reaction typically uses aromatic aldehydes and cyanohydrins. wikipedia.org

Modern adaptations have expanded the scope of the Fischer synthesis. For instance, a revised method allows for the synthesis of 2,5-disubstituted oxazoles from aldehydes and α-hydroxy-amides, and is not limited to diaryloxazoles. wikipedia.org This highlights the ongoing efforts to improve and broaden the applicability of this foundational reaction in oxazole chemistry.

Robinson-Gabriel Cyclization Methodologies

The Robinson-Gabriel synthesis involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone to form an oxazole. pharmaguideline.comwikipedia.org This reaction, described independently by Sir Robert Robinson and Siegmund Gabriel in the early 20th century, typically requires a cyclodehydrating agent such as sulfuric acid or phosphorus pentachloride. pharmaguideline.comijpsonline.comwikipedia.org The starting 2-acylamino-ketones can be synthesized via the Dakin-West reaction. wikipedia.org

Contemporary modifications of the Robinson-Gabriel synthesis have enhanced its utility. For example, a solid-phase version has been developed, and a one-pot diversity-oriented synthesis has been achieved through a Friedel-Crafts/Robinson-Gabriel sequence. wikipedia.org An acid-promoted multicomponent reaction has also been developed to synthesize fully substituted oxazoles via a Robinson-Gabriel-type tandem transformation. nih.gov These adaptations demonstrate the enduring relevance of this classical method in modern organic synthesis.

Modern and Sustainable Synthetic Strategies for this compound

The synthesis of highly substituted oxazoles such as this compound has moved beyond classical methods towards more sustainable and efficient strategies. These modern approaches prioritize environmental responsibility, increased yields, and simplified procedures.

Green Chemistry Principles in Oxazole Carbaldehyde Synthesisijpsonline.comijpsonline.comshd-pub.org.rs

Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. nih.gov In the context of oxazole synthesis, this involves employing safer solvents, utilizing energy-efficient methods like microwave and ultrasound irradiation, and developing catalytic reactions to replace stoichiometric reagents. ijpsonline.comnih.gov These principles not only reduce the environmental impact but also often lead to improved reaction performance, enhancing product yields and purity. ijpsonline.com The application of green chemistry is crucial for developing sustainable pathways to complex molecules like this compound.

Ionic liquids (ILs) and deep-eutectic solvents (DES) have emerged as promising green alternatives to conventional volatile organic solvents. nih.gov ILs are salts with melting points below 100°C, characterized by low vapor pressure, which significantly reduces air pollution. nih.gov DES are mixtures of hydrogen bond donors and acceptors, such as choline (B1196258) chloride and urea, that are often biodegradable, inexpensive, and simple to prepare. umn.edumdpi.com

In oxazole synthesis, these solvents can enhance reaction rates and simplify product isolation. ijpsonline.com For instance, the van Leusen oxazole synthesis, a key method for preparing 5-substituted oxazoles, has been successfully performed in ionic liquids like [bmim]Br. ijpsonline.comijpsonline.com This approach allows for high yields and the potential to reuse the ionic liquid multiple times without a significant drop in efficiency. ijpsonline.comijpsonline.com Similarly, DES have been used for the synthesis of related heterocyclic compounds, demonstrating their potential as effective and environmentally benign reaction media. nih.govumn.edu

Table 1: Comparison of Conventional Solvents vs. Green Solvents in Chemical Synthesis

| Feature | Conventional Organic Solvents (e.g., Toluene, Dichloromethane) | Ionic Liquids (ILs) & Deep-Eutectic Solvents (DES) |

|---|---|---|

| Volatility | High, contributes to air pollution (VOCs) | Negligible, reduces emissions and workplace exposure. nih.gov |

| Flammability | Often high, posing fire hazards | Generally low to non-flammable |

| Toxicity | Often toxic and/or carcinogenic | Varies, but many DES are biodegradable and have low toxicity. mdpi.com |

| Recyclability | Possible but often energy-intensive (distillation) | High potential for reuse, often through simple extraction. ijpsonline.comijpsonline.com |

| Cost | Generally low | Can be higher for ILs; DES are typically low-cost. mdpi.com |

The use of alternative energy sources like microwave irradiation and ultrasound is a cornerstone of green synthetic chemistry. nih.gov Microwave-assisted synthesis utilizes the dielectric properties of molecules to generate rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often improve product yields. nih.govijpsonline.com This technique has been effectively applied to various oxazole syntheses, including the cyclocondensation of oximes and acid chlorides and the Erlenmeyer synthesis of azalactones. ijpsonline.comresearchgate.net The efficiency of microwave heating can lead to cleaner reactions with fewer byproducts. organic-chemistry.orgrsc.org

Ultrasound-promoted synthesis utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, enhancing mass transfer and reaction rates. nih.govijpsonline.com This method has been employed for the synthesis of oxazole derivatives, sometimes in conjunction with green solvents like DES, providing an efficient and environmentally friendly pathway. nih.govijpsonline.com

Table 2: Comparison of Conventional Heating vs. Energy-Efficient Methods in Oxazole Synthesis

| Method | Typical Reaction Time | Energy Input | Key Advantages | Relevant Citations |

|---|---|---|---|---|

| Conventional Heating | Hours to Days | Bulk, often inefficient heating | Well-established and simple setup | researchgate.net |

| Microwave-Assisted | Minutes to Hours | Direct molecular heating | Rapid reaction rates, improved yields, fewer side reactions | ijpsonline.comresearchgate.netorganic-chemistry.org |

| Ultrasound-Promoted | Minutes to Hours | Mechanical energy (cavitation) | Enhanced reaction rates, useful for heterogeneous reactions | nih.govijpsonline.com |

Catalysis is a fundamental principle of green chemistry, offering a way to enhance reaction efficiency and reduce waste by using small amounts of a substance to accelerate a reaction without being consumed. In the synthesis of oxazoles, various catalytic systems have been developed to improve traditional methods.

Common catalytic approaches include:

Copper Catalysis : Copper catalysts, such as Cu(OTf)₂ and cuprous cyanide, are versatile and have been used for the synthesis of benzoxazoles and in annulation reactions to form the oxazole ring. ijpsonline.comacs.org Copper-catalyzed direct arylation of 5-arylated oxazoles has also been reported. nih.gov

Palladium Catalysis : Palladium catalysts are highly effective for cross-coupling reactions, enabling the direct C-H arylation of oxazoles. nih.gov This allows for the introduction of substituents onto the oxazole ring with high regioselectivity, avoiding the need for pre-functionalized starting materials. ijpsonline.comnih.gov

Silver Catalysis : Silver triflate (AgOTF) has been used as a catalyst to promote the cyclization reaction between haloketones and arylamides to form substituted oxazoles. ijpsonline.comijpsonline.com

Iodine Catalysis : Molecular iodine can act as a mild and inexpensive catalyst for tandem oxidative cyclization reactions, providing a metal-free pathway to 2,5-disubstituted oxazoles from aldehydes and methyl ketones. organic-chemistry.org

These catalytic methods often operate under milder conditions and with greater functional group tolerance compared to non-catalytic routes, making them highly valuable for the synthesis of complex molecules like this compound. ijpsonline.comnih.gov

One-Pot and Cascade Reaction Sequences for Increased Atom Economynih.govacs.orgresearchgate.net

For the synthesis of substituted oxazoles, several one-pot methods are prominent:

Van Leusen Reaction : This is a classic one-pot synthesis that reacts an aldehyde with tosylmethyl isocyanide (TosMIC) and a base to directly form a 5-substituted oxazole. ijpsonline.comnih.gov Modified versions using green solvents or catalysts have further enhanced its utility. organic-chemistry.orgnih.gov

Iodine-Mediated Domino Reactions : Readily available starting materials can be converted into polysubstituted oxazoles through a domino oxidative cyclization mediated by an iodine/t-BuOOH system under mild, transition-metal-free conditions. organic-chemistry.org

Radical Cascade Synthesis : A radical cascade strategy has been developed for the modular synthesis of oxazoles from simple feedstocks like alcohols and nitriles. researchgate.net This approach involves a tandem C-H oxidation process to construct the heterocyclic ring. researchgate.net

Copper-Catalyzed Annulation/Olefination : A copper-catalyzed cascade reaction between iodonium-phosphonium hybrid ylides and amides provides a regioselective route to oxazoles under mild conditions. organic-chemistry.org

These multi-component and cascade strategies are ideal for increasing the atom economy—the efficiency of converting reactants into the final product—which is a key goal in modern organic synthesis.

Regioselective and Stereoselective Synthesis of this compound and Analogues

Achieving the specific substitution pattern of this compound requires precise control over the regiochemistry of the ring-forming reactions. Regioselectivity dictates which constitutional isomer is formed when multiple reaction sites are available.

The synthesis of a 2,4,5-trisubstituted oxazole like the target compound can be approached through several established methods where the choice of starting materials directly controls the final substitution pattern:

Robinson-Gabriel and Bredereck Syntheses : These classical methods build the oxazole ring from specific precursors. For instance, the Bredereck reaction between an α-haloketone and an amide can yield 2,4-disubstituted oxazoles, where the substituents are determined by the choice of the two reactants. ijpsonline.com To achieve the 2-ethyl-4-methyl pattern, one might use propanamide and a derivative of 3-halo-2-butanone.

Van Leusen Synthesis Modifications : While the traditional van Leusen reaction yields 5-substituted oxazoles, modifications allow for the synthesis of 4,5-disubstituted oxazoles by using TosMIC, aliphatic halides, and aldehydes in a one-pot reaction. organic-chemistry.org

Directed C-H Functionalization : For a pre-formed oxazole ring, direct C-H activation offers a powerful method for regioselective functionalization. nih.gov Palladium-catalyzed reactions have shown high selectivity for either the C2 or C5 position of the oxazole ring, depending on the specific catalyst system and directing groups used. nih.gov This allows for the sequential and controlled introduction of substituents onto the core structure.

While stereoselectivity is not a factor for the achiral this compound, the synthesis of chiral analogues would require asymmetric catalytic methods or the use of chiral starting materials to control the three-dimensional arrangement of atoms.

Strategies for Control of Functional Group Placement

The inherent electronic properties of the oxazole ring dictate its reactivity, making the strategic control of functional group placement a significant challenge. The C2 position is the most electron-deficient and susceptible to nucleophilic attack or deprotonation, while the C5 position is the most electron-rich and prone to electrophilic substitution. wikipedia.orgpharmaguideline.com The C4 position is generally less reactive to electrophiles than C5. pharmaguideline.com Chemists have developed several strategies to overcome these natural reactivities and achieve desired substitution patterns.

One of the most powerful and widely used methods for synthesizing 5-substituted oxazoles is the Van Leusen oxazole synthesis. nih.govmdpi.com This reaction involves the cycloaddition of an aldehyde with a tosylmethyl isocyanide (TosMIC) derivative in the presence of a base. nih.gov The aldehyde provides the carbon atom for the C5 position and its substituent, making it a direct method for introducing functionality at this site. nih.govmdpi.com

For functionalization at other positions, direct C-H activation and arylation have emerged as powerful tools. For instance, complementary methods for the palladium-catalyzed direct arylation of oxazoles have been developed that exhibit high regioselectivity for either the C2 or C5 position. The outcome is controlled by the choice of phosphine (B1218219) ligands and solvent systems; C5 arylation is favored in polar solvents, whereas C2 arylation is preferred in nonpolar solvents. organic-chemistry.org

Furthermore, the choice of synthetic route from acyclic precursors can pre-determine the substitution pattern. In the Robinson-Gabriel synthesis, the cyclization and dehydration of an α-acylamino ketone establish the substituents at the C2 and C5 positions based on the structure of the starting ketone. pharmaguideline.com Isomerization reactions, such as the thermal or acid-catalyzed conversion of isoxazoles into oxazoles via an azirine intermediate, can also provide access to specific oxazole isomers depending on the starting material's substitution. researchgate.net

Table 1: Summary of Regioselective Functionalization Strategies for Oxazoles

| Position | Method | Reagents/Conditions | Outcome | Citations |

| C5 | Van Leusen Synthesis | Aldehyde, TosMIC, Base (e.g., K₂CO₃) | Direct introduction of substituent from aldehyde. | nih.govmdpi.com |

| C5 | Electrophilic Substitution | Electron-donating groups on ring required. | Substitution at the most electron-rich position. | wikipedia.org |

| C5 | Direct Arylation (Pd-cat.) | Aryl halides, Pd catalyst, specific phosphine ligand, polar solvent. | Selective C5-arylation. | organic-chemistry.org |

| C2 | Nucleophilic Substitution | Requires a leaving group at C2. | Substitution at the most electron-deficient position. | wikipedia.orgpharmaguideline.com |

| C2 | Deprotonation/Lithiation | Strong base (e.g., n-BuLi) followed by electrophile. | Functionalization via a 2-lithio-oxazole intermediate. | wikipedia.org |

| C2 | Direct Arylation (Pd-cat.) | Aryl halides, Pd catalyst, specific phosphine ligand, nonpolar solvent. | Selective C2-arylation. | organic-chemistry.org |

| C2, C4, C5 | From Acyclic Precursors | e.g., Robinson-Gabriel synthesis, reaction of α-haloketones with amides. | Substituent pattern determined by starting materials. | pharmaguideline.com |

Asymmetric Approaches in Related Oxazole Synthesis

While the target molecule itself is not chiral, the synthesis of chiral oxazole and, more commonly, chiral oxazoline derivatives is a significant area of research, particularly for applications in catalysis and biologically active molecules. nih.govslideshare.netacs.org Asymmetric synthesis aims to produce enantiomerically pure compounds, which can be achieved using chiral catalysts, auxiliaries, or substrates. slideshare.netacs.org

A prominent strategy involves the asymmetric synthesis of chiral oxazolines, which can serve as precursors to chiral oxazoles. One-pot methods have been developed that begin with an asymmetric aldol (B89426) addition reaction. nih.govacs.org For example, an oxazolinyl ester can react with an aldehyde (like paraformaldehyde) in the presence of a chiral catalyst to create a new stereocenter. nih.govacs.org This is often followed by esterification or other modifications. nih.gov The choice of catalyst is crucial, with chiral vanadyl complexes, for instance, being used for the asymmetric 1,2-alkoxy-sulfenylation of vinylarenes to produce chiral products with high enantioselectivity (up to 94% ee). acs.org

The substrate itself can also direct the stereochemical outcome. Studies have shown that a variety of functional groups, including halogens and alkyl groups at different positions on a benzene (B151609) ring, can be tolerated in these asymmetric reactions with little impact on the stereoselective control. acs.org This robustness allows for the synthesis of a diverse library of chiral building blocks. acs.org

Table 2: Examples of Asymmetric Synthesis in Related Oxazoline Systems

| Catalyst/Method | Substrates | Product Type | Enantiomeric Excess (ee) | Citations |

| Chiral Vanadyl Complex | Styrene, 2-mercapto-benzoxazole, Methanol (B129727) | 1,2-Alkoxy-sulfenylation Product | Up to 94% | acs.org |

| Not specified (one-pot method) | Oxazolinyl esters, Paraformaldehyde | Chiral Oxazoline Derivatives | High enantioselectivity reported | nih.govacs.org |

| Not specified (one-pot method) | (R)-5c vs (S)-5c | Antifungal/Antioomycete agents | Enantiomers showed markedly different biological activities | nih.gov |

Optimization of Reaction Conditions and Process Development

Moving from laboratory-scale synthesis to industrial production requires rigorous optimization of reaction conditions to maximize yield, ensure purity, and maintain a safe and efficient process.

Yield Enhancement and Purity Control in Large-Scale Preparation

For the large-scale preparation of oxazole derivatives, such as the structurally related 4-methyloxazole-5-carboxamide, process optimization is key to achieving high yields and purity. google.com In one documented industrial process, the reaction of ethyl 4-methyl-oxazole-5-formate with aqueous ammonia (B1221849) is carried out in a steel autoclave. google.com By carefully controlling the reaction temperature at around 20°C for approximately 11 hours, the desired product precipitates directly from the reaction mixture. google.com This precipitation facilitates a straightforward isolation process. Subsequent cooling of the suspension to -16°C and stirring for several hours maximizes the recovery of the crystalline product, leading to yields as high as 94-97% with a purity of over 96%. google.com

This example highlights several key principles in large-scale synthesis:

Controlled Precipitation: The process is designed so the product crystallizes out of the reaction medium, simplifying purification by eliminating the need for complex techniques like column chromatography.

Temperature Control: Precise temperature management during both the reaction and the crystallization phases is critical for maximizing yield and controlling crystal size and purity.

High Concentration: Using concentrated reagents (e.g., 25-30% aqueous ammonia) drives the reaction to completion and improves process efficiency. google.com

Robust Reaction Chemistry: The Van Leusen reaction and related syntheses are often chosen for their tolerance of a wide range of functional groups and their tendency to proceed in high yield, making them suitable for complex molecule synthesis. nih.gov

Influence of Solvent Systems and Temperature Profiles

The choice of solvent and the temperature profile of a reaction can dramatically influence its outcome, affecting not only yield and reaction time but also product selectivity. In the synthesis of oxazoles via the reaction of aldehydes with TosMIC, the solvent and base system are critical. nih.govacs.org

Microwave-assisted organic synthesis has been shown to accelerate product formation. nih.govacs.org In a study on the synthesis of 5-substituted oxazoles, isopropanol (B130326) (IPA) was identified as an effective and non-toxic "green" polar solvent. nih.gov Using a strong base like potassium phosphate (B84403) (K₃PO₄) in IPA under microwave irradiation at elevated temperatures selectively yields the 5-substituted oxazole. nih.govacs.org

Conversely, changing the reaction conditions can lead to the isolation of the oxazoline intermediate. For example, conducting the same reaction at room temperature can result in the exclusive formation of the 4,5-disubstituted oxazoline. nih.govacs.org The solvent also plays a determinative role. Using chloroform (B151607) (CHCl₃) as the solvent, even with a strong base, can produce a mixture of the oxazole and the oxazoline intermediate. nih.govacs.org The use of aqueous solvent systems, such as a mixture of water and IPA, has also been explored to create more environmentally friendly protocols. mdpi.comnih.gov

Table 3: Influence of Reaction Conditions on Product Selectivity (Benzaldehyde + TosMIC)

| Base (equiv.) | Solvent | Temperature | Outcome | Citations |

| K₃PO₄ (1) | IPA | 60 °C | 5-phenyl-4-tosyl-4,5-dihydrooxazole (95%) | nih.gov |

| K₃PO₄ (2) | IPA | 60 °C (MW) | 5-phenyl oxazole (92%) | nih.gov |

| K₃PO₄ (2) | CHCl₃ | 60 °C | Oxazoline : Oxazole (1 : 0.9 ratio) | nih.govacs.org |

| K₃PO₄ (1) | H₂O-IPA | Room Temp. | Exclusive formation of oxazoline | nih.govacs.org |

| Et₃N | IPA | 60 °C | 4,5-disubstituted oxazoline (92-95%) | nih.govacs.org |

| β-CD / Et₃N | Water | 50 °C | Oxazole in excellent yield | nih.govmdpi.com |

This demonstrates that a careful selection of solvent, temperature, and base allows for the selective synthesis of either the final oxazole product or its dihydro-oxazoline intermediate, providing valuable control over the synthetic pathway.

Chemical Reactivity and Transformation Pathways of 2 Ethyl 4 Methyloxazole 5 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group (-CHO) is the most prominent site for chemical transformations in 2-Ethyl-4-methyloxazole-5-carbaldehyde. Its electrophilic carbonyl carbon readily participates in a variety of oxidation, reduction, and nucleophilic addition reactions.

Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, yielding 2-Ethyl-4-methyloxazole-5-carboxylic acid. This transformation is a common and high-yielding process in organic synthesis. A variety of oxidizing agents can be employed, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) to milder, more selective reagents. The choice of oxidant often depends on the tolerance of other functional groups within the molecule. For instance, hydrolysis of a corresponding ester precursor, such as an ethyl ester, using a base like lithium hydroxide (B78521) (LiOH) followed by acidic workup is a common strategy to obtain the carboxylic acid. chemicalbook.com

Table 1: Typical Reagents for Aldehyde Oxidation

| Reagent | Typical Conditions | Product |

| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat | 2-Ethyl-4-methyloxazole-5-carboxylic acid |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to room temp. | 2-Ethyl-4-methyloxazole-5-carboxylic acid |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia (B1221849) | 2-Ethyl-4-methyloxazole-5-carboxylate |

| Lithium Hydroxide (LiOH) | THF/MeOH/H₂O, then acid | 2-Ethyl-4-methyloxazole-5-carboxylic acid chemicalbook.com |

Reduction Reactions to Alcohol Derivatives

Reduction of the aldehyde moiety furnishes the corresponding primary alcohol, (2-Ethyl-4-methyloxazol-5-yl)methanol. This is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its selectivity for aldehydes and ketones over other reducible functional groups. ugm.ac.idrsc.orgmasterorganicchemistry.com The reaction is generally performed in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature. masterorganicchemistry.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but NaBH₄ is often preferred for its milder nature and ease of handling.

Table 2: Common Reducing Agents for Aldehyde to Alcohol Transformation

| Reagent | Typical Solvent | Product |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | (2-Ethyl-4-methyloxazol-5-yl)methanol ugm.ac.idmasterorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, then H₃O⁺ | (2-Ethyl-4-methyloxazol-5-yl)methanol |

| Hydrogen (H₂) with Catalyst | Pd/C, PtO₂, or Raney Ni | (2-Ethyl-4-methyloxazol-5-yl)methanol |

Nucleophilic Addition and Condensation Reactions

The electrophilic carbon of the aldehyde group is susceptible to attack by a wide range of nucleophiles, leading to addition and condensation products. These reactions are fundamental for carbon-carbon and carbon-nitrogen bond formation.

This compound reacts with primary amines in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. libretexts.orglibretexts.org The reaction is reversible and often requires the removal of water to drive it to completion. nih.gov A wide variety of primary amines can be used, allowing for the synthesis of a diverse range of imine derivatives. organic-chemistry.org

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or its esters. wikipedia.org This reaction is usually catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270) and results in the formation of a new carbon-carbon double bond. sigmaaldrich.comacs.orgorganic-chemistry.org The initial product is an α,β-unsaturated compound, which can be a valuable intermediate for further synthetic transformations. researchgate.net

The Wittig reaction provides another powerful method for converting the aldehyde into an alkene. wikipedia.orglumenlearning.com This reaction involves the use of a phosphorus ylide (a Wittig reagent), which attacks the aldehyde to form a four-membered oxaphosphetane intermediate. organic-chemistry.orglibretexts.org This intermediate then collapses to form the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct, which drives the reaction forward. lumenlearning.comorganic-chemistry.org The stereochemistry of the resulting alkene is influenced by the nature of the ylide used. organic-chemistry.org

Table 3: Key Condensation and Olefination Reactions

| Reaction Name | Reagent Type | Catalyst/Conditions | Product Type |

| Imine Formation | Primary Amine (R-NH₂) | Acid catalyst, removal of H₂O | Imine (Schiff Base) masterorganicchemistry.comlibretexts.org |

| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CO₂Et)₂) | Weak base (e.g., Piperidine) | α,β-Unsaturated Ester wikipedia.orgsigmaaldrich.com |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Anhydrous solvent (e.g., THF) | Alkene wikipedia.orglibretexts.org |

Reactivity of the Oxazole (B20620) Ring System

The oxazole ring in this compound is an aromatic heterocycle, but its aromaticity is less pronounced than that of benzene (B151609), making it more reactive. cutm.ac.inyoutube.com The reactivity of the ring is influenced by the substituents: the electron-donating ethyl and methyl groups, and the strongly electron-withdrawing carbaldehyde group.

Electrophilic aromatic substitution on the oxazole ring is generally difficult due to the electron-withdrawing nature of the ring nitrogen and oxygen atoms. youtube.compharmaguideline.com However, when such reactions do occur, they are directed to the C5 position, which is the most electron-rich carbon. wikipedia.orgtandfonline.com In this specific molecule, the C5 position is already occupied by the carbaldehyde group. The presence of the electron-donating alkyl groups at C2 and C4 slightly activates the ring, but the deactivating effect of the aldehyde at C5, combined with the inherent electron-deficient character of the ring, makes further electrophilic substitution challenging.

Nucleophilic attack is more characteristic of the oxazole ring, particularly at the C2 position, especially if a good leaving group is present. cutm.ac.inpharmaguideline.com The aldehyde group at C5 further deactivates the ring towards nucleophilic attack by withdrawing electron density. However, under certain conditions, strong nucleophiles can induce ring-opening reactions. cutm.ac.in For instance, deprotonation at the C2 position can lead to ring cleavage, forming an isonitrile intermediate. cutm.ac.in

Electrophilic and Nucleophilic Substitution Reactions

The oxazole ring's aromaticity allows it to undergo substitution reactions, but its reactivity is significantly influenced by the substituents and the inherent electronic properties of the heterocycle.

Electrophilic Substitution: Electrophilic substitution on an oxazole ring is generally considered difficult due to the electron-withdrawing nature of the ring nitrogen, which deactivates the system towards electrophilic attack. pharmaguideline.com The order of reactivity for electrophilic attack on the unsubstituted oxazole ring is C4 > C5 > C2. pharmaguideline.com In the case of this compound, the C2-ethyl and C4-methyl groups are electron-donating and thus activating, while the C5-carbaldehyde group is strongly electron-withdrawing and deactivating.

Given that the most reactive C4 position is already substituted, and the C5 position is deactivated by the aldehyde, electrophilic substitution on the ring of this specific molecule is challenging. Standard nitrating or sulfonating conditions often fail with unsaturated oxazoles because the highly electron-deficient oxazolium cation intermediate is disfavored. pharmaguideline.com However, reactions like the Vilsmeier-Haack formylation can sometimes be successful on activated oxazole systems. pharmaguideline.com

Nucleophilic Substitution and Addition: Nucleophilic aromatic substitution on the oxazole ring is generally rare and typically requires the presence of a good leaving group, such as a halogen, at an activated position (preferentially C2). pharmaguideline.comwikipedia.orgtandfonline.com For this compound, which lacks such a leaving group, direct nucleophilic substitution on the ring is not a primary reaction pathway. Instead, nucleophilic attack is overwhelmingly directed at the electrophilic carbon of the C5-carbaldehyde group. This leads to nucleophilic addition, a characteristic reaction of aldehydes, rather than substitution on the ring.

Common nucleophilic addition reactions at the C5-aldehyde include:

Reduction: Reduction with agents like sodium borohydride (NaBH₄) would convert the aldehyde to a primary alcohol, yielding (2-ethyl-4-methyloxazol-5-yl)methanol.

Grignard and Organolithium Reactions: Addition of organometallic reagents (e.g., Grignard reagents) would produce secondary alcohols.

Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde into an alkene, extending the carbon chain at the C5 position.

Cyanohydrin Formation: Addition of cyanide furnishes a cyanohydrin, a versatile intermediate for further transformations.

In some cases, strong nucleophilic attack, particularly under harsh conditions, can lead to cleavage of the oxazole ring rather than substitution. pharmaguideline.com

Cycloaddition Reactions (e.g., [3+2] Dipolar Cycloadditions)

The oxazole ring can function as a diene component in cycloaddition reactions, most notably the Diels-Alder reaction ([4+2] cycloaddition). pharmaguideline.comwikipedia.org This reactivity involves the C2 and C5 positions of the oxazole acting as the diene. The reaction is facilitated by electron-donating groups on the oxazole and electron-withdrawing groups on the dienophile. pharmaguideline.com

For this compound, the ethyl group at C2 enhances the diene character. It can react with various dienophiles, such as alkenes and alkynes. The primary adducts of these reactions are often unstable bicyclic intermediates containing an oxygen bridge, which readily undergo rearrangement. wikipedia.orgresearchgate.net Reaction with alkenes typically leads to the formation of substituted pyridines after elimination of water, while reaction with alkynes can yield substituted furans. researchgate.netyoutube.com This pathway is a powerful method for converting the oxazole scaffold into other heterocyclic systems, such as derivatives of Vitamin B6. wikipedia.org

| Reaction Type | Reactant | Resulting Structure Class | Reference |

| Diels-Alder ([4+2] Cycloaddition) | Alkene | Substituted Pyridine | wikipedia.orgresearchgate.net |

| Diels-Alder ([4+2] Cycloaddition) | Alkyne | Substituted Furan | researchgate.netyoutube.com |

While [3+2] cycloadditions are a common method to synthesize oxazoles, the participation of a pre-formed oxazole like this compound as the dipole or dipolarophile in such a reaction is less characteristic than its role as a diene in [4+2] cycloadditions. nih.gov

Ring-Opening and Rearrangement Processes

The oxazole ring, despite its aromaticity, is susceptible to ring-opening and rearrangement under specific conditions, which can be synthetically useful.

Ring-Opening: As mentioned, strong nucleophiles can cleave the oxazole ring. pharmaguideline.com Another important pathway involves metallation, particularly at the C2 position. Deprotonation at C2 with a strong base like an organolithium reagent can lead to an equilibrium with a ring-opened isonitrile species. wikipedia.org For the target molecule, while the C2 proton is present, its acidity would be a key factor. Additionally, N-oxides of substituted oxazoles have been shown to undergo ring-opening upon treatment with reagents like phosphorus oxychloride (POCl₃). researchgate.net

Rearrangement: The most well-known rearrangement of the oxazole skeleton is the Cornforth rearrangement . This reaction is a thermal process characteristic of 4-acyloxazoles, where the acyl group and the C5 substituent exchange positions via a nitrile ylide intermediate. wikipedia.org While this compound is not a 4-acyloxazole, this highlights a known reactivity pattern for the class. Other skeletal rearrangements, such as transformations of oxazoles into azepines and pyrroles via electrocyclization, have also been reported, demonstrating the dynamic nature of the heterocyclic core under thermal or photochemical conditions. nih.govacs.org

Cross-Coupling and Functionalization Reactions

Modern cross-coupling methods provide powerful tools for the derivatization of heterocyclic compounds, including oxazoles. These reactions typically require prior functionalization, such as halogenation.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are a premier strategy for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound (like a boronic acid) with an organohalide, is particularly effective. wikipedia.orgorganic-chemistry.org

To apply this to this compound, the molecule would first need to be halogenated (e.g., brominated or chlorinated) at a specific position on the ring. Research on other substituted oxazoles has shown that halo-oxazoles are excellent substrates for Suzuki coupling. acs.orgnih.govmanchester.ac.uk For instance, a bromo-oxazole derivative of the target compound could be coupled with a wide variety of aryl- or vinyl-boronic acids to introduce new substituents. By carefully choosing the palladium catalyst and ligands, regioselective coupling can be achieved even on dihalo-oxazoles. acs.org

Another important reaction is the direct C-H arylation, which avoids the pre-halogenation step. This method involves the direct coupling of a C-H bond with an aryl halide, also catalyzed by transition metals like palladium. nih.govijpsonline.com

| Coupling Reaction | Required Substrate | Reagent | Catalyst | Product | Reference |

| Suzuki-Miyaura | Halo-oxazole | Boronic Acid | Palladium Complex | Aryl/Vinyl-substituted oxazole | wikipedia.orgacs.orgmanchester.ac.uk |

| Direct C-H Arylation | Oxazole | Aryl Halide | Palladium Complex | Aryl-substituted oxazole | nih.govijpsonline.com |

Halogenation and Subsequent Derivatization

As a prerequisite for many cross-coupling reactions, the regioselective halogenation of the oxazole ring is a critical step. The most common method involves a deprotonation-halogenation sequence. The C2 position of oxazoles is the most acidic and can be selectively deprotonated with a strong base (e.g., LDA or n-BuLi) and then quenched with an electrophilic halogen source (e.g., Br₂, CBr₄). researchgate.net

For this compound, direct lithiation would likely occur at the C2 position. However, the aldehyde group is sensitive to strong bases and may need to be protected (e.g., as an acetal) before carrying out the halogenation. Once the halogen is installed, it serves as a versatile handle for subsequent derivatization, primarily through the transition metal-catalyzed coupling reactions described above. acs.orgnih.gov

This compound as a Versatile Synthon

A synthon, or synthetic building block, is a molecule valued for its ability to be incorporated into larger, more complex structures. beilstein-journals.orgmdpi.com this compound possesses several features that make it a versatile synthon.

The Aldehyde Handle: The C5-carbaldehyde is the most reactive and synthetically useful functional group on the molecule. It allows for a wide range of classical carbonyl reactions (Wittig, Grignard, reduction, reductive amination, etc.), enabling chain extension and the introduction of diverse functionalities. researchgate.net

The Substituted Oxazole Core: The 2,4,5-trisubstituted oxazole ring is a stable aromatic core found in numerous natural products and pharmaceuticals. By using this molecule, a pre-formed, specifically substituted heterocycle can be introduced into a target structure.

Multiple Functionalization Sites: As discussed, the C2-H bond can be functionalized via metallation/halogenation, and the entire ring can participate in cycloadditions. This allows for the molecule to be elaborated in several different ways.

Its utility is demonstrated in synthetic strategies where the oxazole is built into a larger framework, leveraging the aldehyde for key bond-forming steps, while the oxazole ring itself imparts specific structural and electronic properties to the final product. researchgate.netnih.gov

Advanced Structural Elucidation and Spectroscopic Analysis of 2 Ethyl 4 Methyloxazole 5 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. For 2-Ethyl-4-methyloxazole-5-carbaldehyde, a combination of 1D and 2D NMR experiments would be required for unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the ethyl group protons, and the methyl group protons. The aldehyde proton (CHO) would appear as a singlet in the downfield region, typically around 9-10 ppm. The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), while the methyl group on the oxazole (B20620) ring would be a singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by signals for the carbonyl carbon of the aldehyde, the carbons of the oxazole ring, and the carbons of the ethyl and methyl substituents. The aldehyde carbonyl carbon is expected to be the most downfield signal, above 180 ppm.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling between the methylene and methyl protons of the ethyl group. dergipark.org.tr A cross-peak would be expected between the quartet and the triplet of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. dergipark.org.tr It would be used to assign the carbon signals for the ethyl and methyl groups based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity across the molecule by showing correlations between protons and carbons separated by two or three bonds. dergipark.org.tr Key expected correlations would include the aldehyde proton to the C4 and C5 carbons of the oxazole ring, and the protons of the ethyl group to the C2 carbon of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would help in elucidating the spatial proximity of protons. For instance, it could show correlations between the aldehyde proton and the protons of the methyl group at C4, confirming their proximity in the preferred conformation.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde-H | 9.8 - 10.2 | s |

| Ethyl-CH₂ | 2.8 - 3.0 | q |

| Ring-CH₃ | 2.4 - 2.6 | s |

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | 185 - 190 |

| C2 (Oxazole ring) | 160 - 165 |

| C4 (Oxazole ring) | 150 - 155 |

| C5 (Oxazole ring) | 125 - 130 |

| Ethyl-CH₂ | 20 - 25 |

| Ring-CH₃ | 10 - 15 |

The planarity of the oxazole ring dominates the core structure. The primary conformational flexibility arises from the rotation of the ethyl and aldehyde groups. The barrier to rotation around the C5-CHO bond would influence the orientation of the aldehyde group relative to the ring. NOESY data, by identifying through-space correlations, would be instrumental in determining the preferred conformation. For instance, a NOE between the aldehyde proton and the C4-methyl protons would suggest a conformation where these groups are on the same side of the C4-C5 bond.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental formula. For this compound (C₇H₉NO₂), the expected exact mass of the molecular ion [M]⁺ would be approximately 139.0633 g/mol .

Electron ionization mass spectrometry (EI-MS) would lead to characteristic fragmentation patterns that can be used to confirm the structure. The molecular ion peak ([M]⁺) would be expected at m/z = 139. Key fragmentation pathways would likely involve:

Loss of the aldehyde group (-CHO) to give a fragment at m/z = 110.

Loss of an ethyl radical (-C₂H₅) to give a fragment at m/z = 110.

Cleavage of the oxazole ring, leading to various smaller fragments.

Predicted Key Mass Spectrometry Fragments

| m/z | Predicted Fragment |

|---|---|

| 139 | [M]⁺ |

| 110 | [M - CHO]⁺ or [M - C₂H₅]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present. A strong, sharp absorption band for the aldehyde carbonyl (C=O) stretching vibration is expected in the region of 1680-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the alkyl groups around 2850-3000 cm⁻¹ and C=N and C=C stretching vibrations from the oxazole ring in the 1500-1650 cm⁻¹ region.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C-H stretch (aldehyde) | 2820-2850 and 2720-2750 |

| C=O stretch (aldehyde) | 1680 - 1700 |

| C=N stretch (oxazole) | 1600 - 1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is expected to show absorption maxima corresponding to π → π* and n → π* electronic transitions. The conjugated system of the oxazole ring and the carbonyl group would lead to absorptions in the UV region. Based on similar structures like imidazole-2-carboxaldehyde, absorption bands could be expected in the range of 220-300 nm. researchgate.net

Characteristic Vibrational and Electronic Transitions

Vibrational and electronic spectroscopy are crucial tools for elucidating the molecular structure and bonding of this compound. Theoretical and experimental studies on analogous compounds provide a framework for predicting its spectroscopic properties.

Vibrational Spectroscopy (FT-IR/Raman): The infrared (IR) and Raman spectra are expected to exhibit characteristic bands corresponding to the vibrations of the oxazole ring, the ethyl group, the methyl group, and the carbaldehyde functional group. Density Functional Theory (DFT) calculations on similar oxazole derivatives help in assigning these vibrational modes. ajchem-a.comirjweb.com

Key expected vibrational frequencies include:

Aromatic C-H Stretch: Typically observed in the 3100-3000 cm⁻¹ region. ajchem-a.com

Aliphatic C-H Stretches: Asymmetric and symmetric stretches from the ethyl and methyl groups are expected between 2980-2870 cm⁻¹.

Aldehyde C-H Stretch: A characteristic pair of weak to medium bands is anticipated around 2850-2820 cm⁻¹ and 2750-2720 cm⁻¹.

Carbonyl (C=O) Stretch: A strong, sharp absorption band for the aldehyde C=O group is predicted in the range of 1710-1685 cm⁻¹.

Oxazole Ring Vibrations (C=N and C=C stretching): Mixed stretching modes of the C=N and C=C bonds within the oxazole ring are expected between 1610-1480 cm⁻¹. ajchem-a.com

C-O-C Ring Stretch: The stretching vibration of the ether linkage within the oxazole ring typically appears in the 1250-1150 cm⁻¹ region. ajchem-a.com

Electronic Spectroscopy (UV-Visible): The electronic transitions of this compound are primarily associated with the π-electron system of the substituted oxazole ring. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra of such compounds. nih.govresearchgate.net The principal electronic transitions are expected to be π → π* transitions, characteristic of aromatic and heteroaromatic systems. The presence of the aldehyde group, an auxochrome, can influence the position and intensity of these absorption bands. Calculations on related benzoxazoles and substituted oxazoles suggest that the primary absorption maxima would likely occur in the UV region. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, yielding precise data on bond lengths, angles, and crystal packing. semanticscholar.org Although a specific crystal structure for this compound has not been reported, analysis of related heterocyclic aldehydes and oxazole derivatives allows for a detailed prediction of its solid-state characteristics. nih.govresearchgate.netmdpi.com

Bond Lengths, Bond Angles, and Torsional Angles

The geometry of the oxazole ring is typically planar, with bond lengths that reflect its aromatic character—a hybrid of single and double bonds. researchgate.net The substituents (ethyl, methyl, and carbaldehyde groups) would be attached to this planar core. The table below presents predicted geometric parameters based on crystallographic data from analogous structures.

Interactive Data Table: Predicted Molecular Geometry of this compound

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths (Å) | ||

| O1-C2 | ~ 1.36 Å | |

| C2-N3 | ~ 1.29 Å | |

| N3-C4 | ~ 1.39 Å | |

| C4-C5 | ~ 1.37 Å | |

| C5-O1 | ~ 1.37 Å | |

| C5-C(aldehyde) | ~ 1.47 Å | |

| C(aldehyde)=O | ~ 1.22 Å | |

| **Bond Angles (°) ** | ||

| C5-O1-C2 | ~ 105° | |

| O1-C2-N3 | ~ 115° | |

| C2-N3-C4 | ~ 109° | |

| N3-C4-C5 | ~ 108° | |

| C4-C5-O1 | ~ 103° | |

| O1-C5-C(aldehyde) | ~ 127° | |

| C4-C5-C(aldehyde) | ~ 130° | |

| Torsional Angles (°) | ||

| C4-C5-C(aldehyde)-O | ~ 0° or 180° |

Note: These values are estimations derived from published crystal structures of similar substituted oxazoles and are intended for illustrative purposes. researchgate.netresearchgate.net

Intermolecular Interactions and Crystal Packing Analysis

The way molecules of this compound arrange themselves in a crystal lattice is dictated by a network of weak intermolecular interactions. bohrium.commdpi.com Studies on similar oxazole derivatives have shown that crystal packing is often governed by a combination of hydrogen bonds and other weak forces. bohrium.comresearchgate.net

Expected interactions include:

C-H···O Hydrogen Bonds: The aldehyde oxygen is a potent hydrogen bond acceptor and could interact with C-H donors from the methyl, ethyl, or oxazole ring protons of neighboring molecules.

C-H···N Hydrogen Bonds: The nitrogen atom of the oxazole ring can also act as a hydrogen bond acceptor.

π-π Stacking: The planar oxazole rings of adjacent molecules may stack on top of each other, contributing to crystal stability.

These interactions typically lead to the formation of complex three-dimensional supramolecular architectures, such as chains or sheets. bohrium.com

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

Reversed-phase HPLC (RP-HPLC) is a standard and effective method for analyzing moderately polar compounds like this compound. For enhanced detection and quantification of aldehydes, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common strategy. nih.govepa.govwaters.com This reaction forms a stable, UV-active hydrazone derivative that can be easily detected at higher wavelengths (around 360 nm), minimizing interference from other matrix components. epa.govepa.gov

Interactive Data Table: General RP-HPLC Method for Aldehyde Analysis

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient |

| Detection | UV/Vis Detector (e.g., at 254 nm or ~360 nm for DNPH derivatives) epa.gov |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

This method can be validated according to ICH guidelines to ensure its accuracy, precision, and linearity for quantifying the compound and any related impurities. waters.com

Gas Chromatography (GC) for Volatile Product Analysis

As a relatively volatile organic compound, this compound is well-suited for analysis by Gas Chromatography (GC), often coupled with a Mass Spectrometry (MS) detector for definitive identification. nih.gov This technique is ideal for assessing purity and identifying volatile byproducts from its synthesis. Solid-phase microextraction (SPME) can be used as a solvent-free sample preparation technique for extracting the analyte from a sample matrix before GC analysis. researchgate.netnih.gov

Interactive Data Table: General GC-MS Method for Volatile Analysis

| Parameter | Typical Conditions |

| Column | Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 50-60°C, hold for 1-2 min, ramp at 10-15°C/min to 280-300°C |

| Detector | Mass Spectrometer (MS) |

| MS Mode | Electron Ionization (EI), scanning a mass range of m/z 40-400 |

The resulting mass spectrum would show a molecular ion peak corresponding to the compound's mass and a characteristic fragmentation pattern that can be used to confirm its structure. researchgate.netmdpi.com

Computational and Theoretical Investigations of 2 Ethyl 4 Methyloxazole 5 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for chemists. These methods allow for the detailed examination of the electronic structure of molecules, which is fundamental to understanding their chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. irjweb.comirjweb.comresearchgate.netresearchgate.net By approximating the electron density, DFT can accurately predict a variety of molecular properties. For 2-Ethyl-4-methyloxazole-5-carbaldehyde, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), can be used to determine its optimized geometry, electronic energy, and various reactivity descriptors. irjweb.comirjweb.com

The reactivity of a molecule is intimately linked to its electronic structure. DFT allows for the calculation of global reactivity descriptors, which provide a quantitative measure of a molecule's propensity to participate in chemical reactions. These descriptors are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Representative Global Reactivity Descriptors for an Oxazole (B20620) Derivative Calculated using DFT

| Parameter | Formula | Significance | Representative Value |

| HOMO Energy (EHOMO) | - | Electron-donating ability | -6.5 eV |

| LUMO Energy (ELUMO) | - | Electron-accepting ability | -1.8 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability | 4.7 eV |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron | 6.5 eV |

| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron | 1.8 eV |

| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 2.35 eV |

| Chemical Potential (μ) | -(I + A) / 2 | Escaping tendency of electrons | -4.15 eV |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons | 1.86 eV |

Note: The values presented in this table are representative and are based on published data for similar oxazole derivatives. Actual values for this compound would require specific calculations.

A smaller energy gap (ΔE) generally indicates higher reactivity. irjweb.com The electrophilicity index (ω) is a useful parameter for quantifying the electrophilic nature of a molecule.

The frontier molecular orbitals, HOMO and LUMO, play a crucial role in chemical reactions. The HOMO is the region of the molecule from which an electron is most likely to be donated, while the LUMO is the region where an electron is most likely to be accepted. researchgate.net For this compound, the HOMO is expected to be localized primarily on the oxazole ring, which is electron-rich. The LUMO, on the other hand, would likely be centered on the electron-withdrawing carbaldehyde group.

The distribution of electron density within the molecule can be visualized using Molecular Electrostatic Potential (MEP) maps. irjweb.com In an MEP map, regions of negative potential (typically colored red) indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the oxygen atom of the carbonyl group and the nitrogen atom of the oxazole ring are expected to be regions of high negative potential.

The charge distribution can also be quantified through various population analysis schemes, such as Mulliken population analysis. This provides the net atomic charges on each atom, offering further insight into the reactive sites of the molecule.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.

By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate. For reactions involving this compound, such as its synthesis or subsequent transformations, computational modeling can be used to explore different possible reaction pathways and determine the most favorable one. youtube.compharmaguideline.comnih.gov

Spectroscopic Property Prediction

Computational methods can accurately predict various spectroscopic properties of molecules, which can be invaluable for their characterization and identification.

Table 2: Predicted Spectroscopic Data for an Oxazole Derivative

| Spectroscopic Technique | Predicted Parameter | Representative Value |

| 1H NMR | Chemical Shift (δ) | Aldehyde proton: 9.8-10.2 ppm; Ethyl CH2: 2.7-2.9 ppm; Methyl: 2.3-2.5 ppm |

| 13C NMR | Chemical Shift (δ) | Carbonyl carbon: 185-190 ppm; Oxazole C2: 160-165 ppm; Oxazole C4: 140-145 ppm; Oxazole C5: 125-130 ppm |

| Infrared (IR) | Vibrational Frequency (cm-1) | C=O stretch: 1680-1700 cm-1; C=N stretch: 1620-1640 cm-1; C-O-C stretch: 1100-1150 cm-1 |

Note: The values in this table are illustrative and based on typical ranges for similar functional groups and oxazole derivatives. researchgate.netnih.govnih.govglobalresearchonline.netepstem.net Precise predictions require specific quantum chemical calculations for this compound.

By calculating properties such as nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, and comparing them with experimental data, the structure of a synthesized compound can be confirmed. researchgate.netnih.govepstem.net Discrepancies between calculated and experimental spectra can also point to inaccuracies in the proposed structure or the presence of unexpected chemical phenomena. nih.gov

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation in organic chemistry. The theoretical calculation of NMR parameters, such as chemical shifts and coupling constants, can be a valuable adjunct to experimental work. Density Functional Theory (DFT) is a commonly employed quantum mechanical method for this purpose.

The typical approach involves:

Geometry Optimization: The first step is to calculate the molecule's most stable three-dimensional structure. This is achieved by finding the minimum energy conformation using a selected DFT functional (e.g., B3LYP) and a suitable basis set.

NMR Parameter Calculation: Using the optimized geometry, the NMR shielding tensors are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is a popular and effective approach for this. The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For instance, a DFT study on 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone, a different heterocyclic aldehyde, successfully used the B3LYP/6-31G level of theory with the GIAO approach to calculate ¹H and ¹³C NMR chemical shifts. orientjchem.org This type of study allows for the assignment of specific signals in the experimental spectrum to individual atoms in the molecule. A similar theoretical investigation for this compound would yield predicted ¹H and ¹³C NMR chemical shifts, which could be tabulated and compared with experimental data to confirm its structure.

Table 1: Illustrative format for Theoretical vs. Experimental ¹H NMR Data (Note: The following data is for illustrative purposes to show how results would be presented and is not from an actual study on this compound.)

| Proton | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| CHO | 9.85 | 9.90 |

| CH2 (ethyl) | 2.80 | 2.84 |

| CH3 (ring) | 2.45 | 2.48 |

| CH3 (ethyl) | 1.35 | 1.38 |

Vibrational Frequency Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Theoretical vibrational frequency analysis, also typically performed using DFT, is instrumental in assigning the observed spectral bands to specific molecular motions.

The process involves calculating the second derivatives of the energy with respect to the atomic coordinates, which yields the force constants and, subsequently, the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

A detailed vibrational analysis was conducted for 4,4-dimethyl-2-oxazoline (B1220103) using the DFT/B3LYP method with a 6-311++G(d,p) basis set. researchgate.net The study calculated the harmonic frequencies and used potential energy distribution (PED) analysis to assign the vibrational modes, such as C-H stretching, C=N stretching, and ring deformation modes. researchgate.net A similar analysis for this compound would allow for a complete assignment of its IR and Raman spectra.

Table 2: Illustrative format for Vibrational Frequency Analysis (Note: This table is a hypothetical representation for this compound and is for illustrative purposes only.)

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment (PED) |

|---|---|---|---|

| ν(C=O) | 1710 | 1695 | C=O stretch |

| ν(C=N) | 1655 | 1640 | Oxazole ring C=N stretch |

| ν(C-O-C) | 1150 | 1142 | Oxazole ring C-O-C stretch |

Molecular Dynamics Simulations

While quantum mechanical calculations are excellent for understanding the properties of a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of molecules over time, especially their interactions with their environment, such as a solvent or a biological macromolecule. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, solvation, and binding processes.

For a relatively small molecule like this compound, MD simulations could be used to study its aggregation behavior in solution or its interaction with other molecules. nih.gov For example, simulations of the parent oxazole molecule have been used to investigate its excited-state dynamics and photochemical reactions in the gas phase. researchgate.netiaea.org Furthermore, MD simulations of other oxazole derivatives, like the fluorescent dye oxazole yellow, have been used to understand how their conformation and dynamics change between being in a water solution and when intercalated into DNA. nih.gov These studies showcase the power of MD to reveal dynamic processes that are not accessible through static quantum chemistry calculations alone.

Applications of 2 Ethyl 4 Methyloxazole 5 Carbaldehyde in Advanced Chemical Synthesis and Materials Science

Role as a Precursor for Complex Heterocyclic Compounds

The aldehyde functionality of 2-Ethyl-4-methyloxazole-5-carbaldehyde is a key feature that allows for its use as a precursor in the synthesis of more complex heterocyclic systems. Aldehydes are well-known for their reactivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making this compound a valuable starting point for creating diverse molecular architectures.

Synthesis of Polysubstituted Oxazoles and Fused Heterocycles

The oxazole (B20620) ring is a common scaffold in medicinal chemistry and natural products. nih.gov The aldehyde group of this compound can be readily transformed into a wide range of other functional groups, enabling the synthesis of various polysubstituted oxazoles. For instance, condensation reactions with active methylene (B1212753) compounds, Wittig-type reactions, or reductive amination can be employed to introduce new substituents at the 5-position.

Furthermore, the aldehyde group is a crucial handle for the construction of fused heterocyclic systems. Through condensation with binucleophilic reagents, such as hydrazines, hydroxylamines, or amidines, the oxazole ring can be annulated with another heterocyclic ring. For example, reaction with a hydrazine (B178648) derivative could lead to the formation of an oxazolo[5,4-c]pyridazine system. The synthesis of fused heterocycles is a significant area of research, as these compounds often exhibit unique biological activities. growingscience.com General methods for the synthesis of fused heterocycles often involve the cyclization of appropriately functionalized precursors, and oxazole-5-carbaldehydes are well-suited for this role. researchgate.net

Construction of Novel Macrocyclic Systems